molecular formula C12H10N2O4S B1595867 N-(2-Nitrophenyl)benzenesulfonamide CAS No. 6933-51-3

N-(2-Nitrophenyl)benzenesulfonamide

Cat. No.: B1595867
CAS No.: 6933-51-3
M. Wt: 278.29 g/mol
InChI Key: QYEQJQLZLZRQEB-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)benzenesulfonamide (CAS 6933-51-3) is a sulfonamide derivative with the molecular formula C12H10N2O4S and a molecular weight of 278.28 g/mol . This compound is provided as a high-purity material for research and development purposes. Sulfonamides represent a significant class of therapeutic agents in modern medical science, commonly used to treat bacterial infections and also possessing diuretic, hypoglycemic, and antitumor properties . As a research chemical, this compound serves as a valuable scaffold for investigating the structure-activity relationships of sulfonamide compounds. Recent scientific studies focus on the characterization of sulfonamide moieties to understand their geometric parameters, crystal packing, and intermolecular bonding, which directly influence their solvation and partitioning behavior in biological systems . In silico analyses of similar sulfonamide derivatives have predicted low toxicity and potential enzyme inhibition, along with antiprotozoal properties, suggesting these compounds as candidates against protozoan pathogens . Molecular docking studies have confirmed the inhibitory potential of related sulfonamides against targets like trypanothione reductase, supporting their investigation for antiprotozoal activity . Consequently, this compound may serve as a promising lead-like molecule for drug development targeting protozoan infections. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-14(16)12-9-5-4-8-11(12)13-19(17,18)10-6-2-1-3-7-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEQJQLZLZRQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301256
Record name N-(2-Nitrophenyl)benzenesulfonamide
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6933-51-3
Record name MLS002920542
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Nitrophenyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 2 Nitrophenyl Benzenesulfonamide

Conventional Synthetic Routes

The traditional synthesis of N-(2-Nitrophenyl)benzenesulfonamide predominantly relies on the formation of a sulfonamide bond between an aniline (B41778) derivative and a sulfonyl chloride.

Amidation and Condensation Reactions of 2-Nitroaniline (B44862) with Benzenesulfonyl Chloride

The most common method for synthesizing this compound involves the reaction of 2-nitroaniline with benzenesulfonyl chloride. researchgate.netresearchgate.net This reaction is a classic example of amidation, where the nucleophilic amino group of 2-nitroaniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

A similar approach involves the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde (B150856) to form a Schiff base precursor, which can then undergo further reactions to yield related benzimidazole (B57391) structures. nih.gov While not a direct synthesis of the target compound, this highlights the utility of condensation reactions in building complex molecules from nitroaromatic precursors. nih.gov

Optimization of Reaction Conditions and Reagents for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, and temperature. For instance, the use of pyridine (B92270) as a base in acetonitrile (B52724) has been shown to be effective in similar sulfonamide syntheses. researchgate.net In some cases, a large amount of base and extended reaction times are necessary. researchgate.net

The selection of reagents also plays a significant role. For example, in related syntheses, various nitrating agents such as nitric acid/sulfuric acid, Fe(NO₃)₃·9H₂O, and Bi(NO₃)₃·5H₂O have been explored to improve chemoselectivity and reduce environmental impact. rsc.org The choice of catalyst can also dramatically influence reaction outcomes. For instance, in a related amination reaction, copper-based catalysts were found to increase the yield of the desired nitroaniline derivative. google.com

Table 1: Optimization of a Related Sulfonamide Synthesis

Entry Additive Solvent Temperature (°C) Yield (%)
1 None MeCN 80 0
2 None H₂O 80 Trace
3 Pyridine (2 equiv) MeCN 80 90

This table is based on a model reaction for the synthesis of N-benzenesulfonylimine and illustrates the importance of additives and solvents in optimizing yields. researchgate.net

Advanced and Efficient Synthetic Approaches

To overcome the limitations of conventional methods, such as harsh conditions and long reaction times, several advanced synthetic strategies have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netarkat-usa.org This technique has been successfully applied to the synthesis of various sulfonamides and related heterocyclic compounds. nih.govamazonaws.com For the synthesis of N-(2-nitrophenyl) benzenesulfonamides, a microwave-assisted approach has been developed that provides excellent yields in a significantly reduced reaction time, often within minutes. researchgate.netjocpr.com This method is also considered a greener alternative due to its efficiency and reduced energy consumption. researchgate.net

The process typically involves irradiating a mixture of the reactants, such as 2-nitroaniline and benzenesulfonyl chloride, in a suitable solvent within a microwave reactor. arkat-usa.orgnih.gov The specific power and temperature can be precisely controlled to optimize the reaction. jocpr.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms for this compound Formation

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of this compound. wikipedia.org In this mechanism, a nucleophile, such as the anion of benzenesulfonamide (B165840), attacks an activated aromatic ring, displacing a leaving group. chemistrysteps.com The presence of a strong electron-withdrawing group, like the nitro group in 2-fluoro-1-nitrobenzene, is crucial for activating the ring towards nucleophilic attack. chemistrysteps.comtandfonline.com

The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The nitro group at the ortho position plays a key role in stabilizing the negative charge of this intermediate through resonance. pressbooks.pubyoutube.com While effective, this method can require long reaction times and an excess of the amide nucleophile. tandfonline.com

Metal-Promoted Tandem Nitration and Halogenation for Derivatization

A novel and practical route for synthesizing derivatives of this compound involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.orgrsc.org This method allows for the direct introduction of both a nitro group and a halogen atom onto the phenyl ring of the N-phenylbenzenesulfonamide starting material. researchgate.net

This approach demonstrates high chemoselectivity and functional group tolerance. rsc.orgrsc.org Insensitive and inexpensive nitrating reagents such as Cu(NO₃)₂·3H₂O and Fe(NO₃)₃·9H₂O are employed, making this an attractive method for preparing derivatives like N-(4-halo-2-nitrophenyl)benzenesulfonamide. rsc.orgrsc.org The reaction conditions, including the choice of metal catalyst and temperature, have been optimized to achieve high yields. rsc.org

Table 2: Metal-Promoted Tandem Nitration/Iodination of N-Phenylbenzenesulfonamide

Entry Nitrate Source Catalyst Temperature (°C) Yield (%)
15 NH₄NO₃ Fe(NO₃)₃·9H₂O 120 85
16 NH₄NO₃ Cu(NO₃)₂·3H₂O 120 92
20 NH₄NO₃ Cu(NO₃)₂·3H₂O 110 88
20 NH₄NO₃ Cu(NO₃)₂·3H₂O 130 90

This table highlights the effect of different catalysts and temperatures on the yield of the tandem reaction. rsc.org

Synthesis of Substituted this compound Derivatives

The properties of this compound can be significantly altered by the introduction of substituents onto its phenyl moieties. These modifications can influence its electronic properties, solubility, and biological activity.

Introduction of Electron-Withdrawing and Electron-Donating Groups on Phenyl Moieties

The electronic nature of the substituents on the phenyl rings plays a crucial role in the reactivity and properties of this compound derivatives.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro (-NO2) and halo (-F, -Cl, -Br, -I) groups, is a common strategy to modify the characteristics of the parent compound. A notable method for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives involves a metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide. rsc.orgresearchgate.net This one-pot reaction provides a practical and chemoselective route to these derivatives. The synthesis of N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, for instance, is typically achieved by reacting 4-bromo-2-nitroaniline (B116644) with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) or pyridine.

The presence of electron-withdrawing groups can enhance the biological activity of certain sulfonamides. For example, the substitution of a nitro group has been observed to increase the antimicrobial activity of some benzenesulfonamide derivatives. researchgate.net

Electron-Donating Groups: Conversely, the incorporation of electron-donating groups, such as alkoxy (e.g., -OCH3) or alkyl groups, can also be achieved through various synthetic methods. These groups can influence the molecule's conformation and hydrogen-bonding patterns. For example, a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have been synthesized by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine (B42471). mdpi.com The presence of the electron-donating methoxy (B1213986) group can affect the orientation of the phenyl rings and the intermolecular interactions within the crystal structure. mdpi.com

The following table summarizes the synthesis of various substituted this compound derivatives.

Compound NameStarting MaterialsReagents and ConditionsYield (%)Reference
N-(4-Halo-2-nitrophenyl)benzenesulfonamideN-PhenylbenzenesulfonamideMetal promoter, Nitrating agent, Halogenating agentNot specified rsc.orgresearchgate.net
N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide4-Bromo-2-nitroaniline, 4-Methylbenzenesulfonyl chloridePyridine or TriethylamineNot specified
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide4-Nitrobenzenesulfonyl chloride, p-Anisidine1 M Na2CO3, Water, Stirred for 4 days85.84 mdpi.com
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide3-Nitrobenzenesulfonyl chloride, p-AnisidineNot specified79.65 mdpi.com
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide2-Nitrobenzenesulfonyl chloride, p-AnisidineNot specified17.83 mdpi.com

Regioselective Synthesis of Isomeric Analogues

A direct comparison of the synthesis of the three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide highlights the feasibility of accessing specific regioisomers. mdpi.com The synthesis is achieved by reacting p-anisidine with the corresponding 2-nitro, 3-nitro, or 4-nitrobenzenesulfonyl chloride. This approach allows for the unambiguous preparation of each isomer, enabling detailed studies of their distinct properties.

The yields for the synthesis of these isomers can vary significantly, as seen in the preparation of the N-(4-methoxyphenyl)-nitrobenzenesulfonamides, where the para-substituted isomer was obtained in the highest yield, while the ortho-substituted isomer was obtained in a much lower yield. mdpi.com This difference in yield can be attributed to steric hindrance and the electronic effects of the nitro group's position on the reactivity of the sulfonyl chloride.

Further research into regioselective synthetic methods, such as directed ortho-metalation or the use of specific catalysts, could provide more efficient and controlled routes to various isomeric analogues of this compound.

The following table outlines the synthesis of different isomeric analogues of nitrophenyl benzenesulfonamides.

IsomerStarting MaterialsYield (%)Reference
N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide4-Nitrobenzenesulfonyl chloride, p-Anisidine85.84 mdpi.com
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide3-Nitrobenzenesulfonyl chloride, p-Anisidine79.65 mdpi.com
N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide2-Nitrobenzenesulfonyl chloride, p-Anisidine17.83 mdpi.com

Reactivity and Chemical Transformations of N 2 Nitrophenyl Benzenesulfonamide

Cascade Reactions and Annulation Strategies

The strategic placement of the nitro group ortho to the benzenesulfonamide (B165840) substituent makes N-(2-Nitrophenyl)benzenesulfonamide an ideal substrate for cascade reactions initiated by the reduction of the nitro group. This initial step unlocks a pathway to intramolecular cyclization and annulation, leading to the formation of complex heterocyclic structures.

Tandem Reduction, Ammonolysis, Condensation, and Deamination for Heterocycle Synthesis

A notable application of this compound is its use in a one-pot tandem reaction to synthesize valuable heterocyclic compounds. A novel synthetic route utilizes stannous chloride (SnCl₂) in isopropanol (B130326) to initiate a sequence of reactions starting with the reduction of the nitro group. acs.org This is followed by ammonolysis, condensation, and deamination steps. This method is advantageous due to its operational simplicity, the use of an inexpensive and insensitive reagent, and good tolerance for various functional groups. acs.org

The process begins with the SnCl₂-promoted reduction of the ortho-nitro group on the this compound to an amino group. This in-situ generated N-(2-aminophenyl)benzenesulfonamide is highly reactive and undergoes subsequent intramolecular reactions. This reductive cyclization is a key strategy for forming nitrogen-containing heterocycles. acs.orgunilag.edu.ng

Formation of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles

The tandem reaction sequence initiated by the reduction of this compound serves as a direct method for synthesizing derivatives of 1-(phenylsulfonyl)-1H-benzimidazole. acs.org Following the initial reduction of the nitro group, the resulting N-(2-aminophenyl)benzenesulfonamide can undergo an intramolecular cyclization. In a reaction involving a nitrile, the process proceeds through condensation and deamination to yield the 1-(phenylsulfonyl)-1H-benzimidazole core structure. acs.org

This same SnCl₂-promoted tandem strategy can also be applied to related substrates, such as 2-nitro-N-phenylbenzenesulfonamide, to produce derivatives of benzothiadiazine, highlighting the versatility of this reductive cascade approach for accessing pharmaceutically important heterocyclic scaffolds. acs.org The general principle of reductive cyclization of ortho-substituted nitroaromatics is a well-established method for forming fused heterocyclic rings like benzothiadiazines. unilag.edu.ng

Mechanistic Investigations of Nitro-Substituted Sulfonamide Reactivity

To understand the reactivity of nitro-substituted sulfonamides, mechanistic studies often turn to related compounds where specific transformations can be observed in detail. The photochemistry of N-hydroxysulfonamides, particularly those bearing a 2-nitrobenzyl or related photolabile group, provides significant insight into the potential reaction pathways, intermediates, and factors influencing reaction outcomes.

Photodecomposition Mechanisms of N-Hydroxysulfonamides (Related Compounds)

The photodecomposition of N-hydroxysulfonamides caged with a 2-nitrobenzyl or 2-(2-nitrophenyl)ethyl (2-NPE) chromophore has been investigated to understand the release of molecules like nitroxyl (B88944) (HNO). acs.orgunilag.edu.ng These studies reveal that upon irradiation, the molecule undergoes a Norrish type II reaction. acs.orgunilag.edu.ngmdpi.comnih.gov This intramolecular reaction is initiated by the photo-excited nitro group abstracting a hydrogen atom from the adjacent benzylic or ethyl position. unilag.edu.ngmdpi.com This process is a key mechanistic pathway for the decomposition and subsequent release of active species. Depending on the specific structure and conditions, multiple decomposition pathways can compete, including the desired release of HNO and other side reactions. acs.orgunilag.edu.ngmdpi.com

Intermediates in Photochemical Pathways (e.g., Aci-nitro Forms) and Bond Cleavage Analysis (C-O, O-N)

The Norrish type II reaction in these nitro-caged N-hydroxysulfonamides proceeds through a critical transient species known as an aci-nitro intermediate. acs.orgunilag.edu.ngmdpi.comnih.gov Laser flash photolysis experiments have provided evidence for the formation of a (Z)-aci-nitro species, which is generated following the initial intramolecular hydrogen atom abstraction by the excited nitro group. acs.orgunilag.edu.ng

This aci-nitro intermediate is at a mechanistic branchpoint and can undergo several distinct bond cleavage reactions:

Concerted C-O/N-S bond cleavage: This is often the desired pathway, leading to the generation of HNO, a sulfinate, and a styrene (B11656) derivative. acs.orgmdpi.comnih.gov

C-O bond cleavage: This pathway results in the release of the parent sulfohydroxamic acid. acs.orgmdpi.com

O-N bond cleavage: This pathway leads to the formation of a sulfonamide and an aldehyde (e.g., 2-nitrophenylacetaldehyde). acs.orgunilag.edu.ngmdpi.comnih.gov In some systems, this can be the primary decomposition route. unilag.edu.ng

Photodecomposition PathwayKey Bond(s) CleavedMajor ProductsReference
Pathway 1C-O / N-S (Concerted)HNO, Sulfinate, 2-Nitrostyrene acs.org, mdpi.com, nih.gov
Pathway 2C-OParent Sulfohydroxamic Acid, 2-Nitrostyrene acs.org, mdpi.com
Pathway 3O-NSulfonamide, 2-Nitrophenylacetaldehyde unilag.edu.ng, acs.org, mdpi.com, nih.gov

Influence of pKa of N(H) on Reaction Selectivity

The selectivity of the photodecomposition pathways is critically dependent on the acidity (pKa) of the N(H) proton of the N-hydroxysulfonamide moiety. acs.orgunilag.edu.ngmdpi.comnih.gov Research has shown that the protonation state at this nitrogen atom plays a key role in directing the reaction. researchgate.net

Specifically, deprotonation of the N(H) site favors the desired concerted C-O/N-S bond cleavage, which enhances the generation of HNO. acs.orgmdpi.comnih.gov However, this deprotonation can also lead to an increase in the undesired O-N bond cleavage pathway. acs.orgmdpi.com Conversely, if the N(H) group is protonated, the reaction is more likely to proceed via C-O bond cleavage to release the parent N-hydroxysulfonamide or via the O-N cleavage to give the sulfonamide. researchgate.net This demonstrates that reaction conditions which alter the pKa, such as solvent and pH, are crucial for controlling the product distribution. unilag.edu.ngresearchgate.net

Acid-Mediated Cleavage and Intramolecular Reductive Cyclization Patterns (Related Systems)

The reactivity of this compound under acidic conditions is characterized by the potential for cleavage of the sulfonamide bond and subsequent intramolecular reactions involving the ortho-nitro group. While specific studies on this compound are not extensively detailed in the literature, the behavior of structurally related compounds provides significant insight into its probable reaction pathways.

The hydrolysis of sulfonamides can be influenced by the pH of the medium. While many sulfonamides are hydrolytically stable under typical environmental pH, their reactivity can be enhanced under acidic conditions. nih.gov The acid-catalyzed hydrolysis of aromatic sulfonamides can proceed through different mechanisms, depending on the specific structure of the molecule and the reaction conditions.

In strongly acidic media, the hydrolysis of related N-nitrobenzenesulfonamides has been observed to follow an A1-type mechanism. rsc.org Depending on the electronic nature of the substituents on the phenyl ring, two distinct cleavage patterns can emerge. For electron-donating substituents, the reaction can proceed via the formation of a sulfonyl cation (YC₆H₄SO₂⁺) and nitramide (B1216842) (NH₂NO₂). Conversely, with electron-withdrawing substituents, the cleavage can yield the corresponding sulfonamide (YC₆H₄SO₂NH₂) and a nitronium ion (NO₂⁺). rsc.org Given the presence of the electron-withdrawing nitro group on the N-phenyl ring of this compound, the latter pathway might be anticipated.

Furthermore, studies on the acid-catalyzed hydrolysis of 4-nitrophenyl-N-acetyl-4-methylbenzenesulfonimidate, a related sulfonimidate, have indicated an A-2 mechanism. researchgate.netdergipark.org.tr This mechanism involves a bimolecular rate-determining step where a protonated substrate reacts with a water molecule. researchgate.netdergipark.org.tr The observation of rate maxima at high acid concentrations in these systems is a characteristic feature of such a mechanism. researchgate.netdergipark.org.tr

The presence of the ortho-nitro group introduces the potential for intramolecular reductive cyclization following or coupled with the initial acid-mediated steps. The reduction of a nitro group to an amino group is a key step in the synthesis of various nitrogen-containing heterocycles. nih.gov In the context of 2-nitroaniline (B44862) derivatives, this reduction can be followed by an intramolecular condensation to form cyclic products. rsc.org While many reductive cyclizations of 2-nitroaryl compounds are facilitated by external reducing agents such as formic acid or through electrochemical means, the possibility of an intramolecular redox process under acidic conditions can be considered. rsc.orgmdpi.com For instance, the reduction of the nitro group could, in principle, be followed by cyclization to form a phenazine-type structure, although this specific transformation for this compound under solely acidic conditions is not prominently documented.

Reaction Kinetics and Selectivity Studies

Detailed kinetic and selectivity studies specifically for the acid-mediated reactions of this compound are not extensively available in the reviewed literature. However, general principles derived from studies of similar compounds can be applied to understand the factors that would likely govern its reactivity.

The kinetics of the hydrolysis of aromatic sulfonyl chlorides, precursors to sulfonamides, have been studied in aqueous solutions. The alkaline hydrolysis of these compounds was found to follow the Hammett equation with a positive ρ-value, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the transition state. rsc.org A similar trend would be expected for the acid-catalyzed hydrolysis of this compound, where the electron-withdrawing nitro group would influence the reaction rate.

The selectivity of the reaction, particularly the competition between cleavage of the S-N bond and other potential reactions, would be highly dependent on the reaction conditions. For instance, in ceria-catalyzed hydrolysis of sulfonamides, cleavage of S-N, C-N, and C-S bonds have all been observed, with the relative prevalence of each pathway depending on the specific sulfonamide structure. acs.org

In the context of intramolecular cyclization, selectivity would be dictated by the regiochemistry of the cyclization event. For asymmetrically substituted precursors, the formation of different regioisomers is possible. The electronic and steric effects of the substituents on both the benzenesulfonyl group and the nitrophenyl ring would play a crucial role in determining the preferred cyclization pathway.

The table below summarizes kinetic data for the hydrolysis of a related sulfonimidate, highlighting the influence of temperature and acid concentration on the pseudo-first-order rate constant (k₁).

Pseudo-first-order rate constants (k₁) for the acid-catalyzed hydrolysis of 4-nitrophenyl-N-acetyl-4-methylbenzenesulfonimidate in 20% dioxane-water (v/v) at different temperatures. researchgate.net
Temperature (°C)[H₂SO₄] (M)10³ k₁ (s⁻¹)[HClO₄] (M)10³ k₁ (s⁻¹)
50.01.000.141.000.12
2.000.312.000.30
3.000.503.000.51
4.000.684.000.75
60.01.000.341.000.30
2.000.772.000.72
3.001.253.001.25
4.001.714.001.80
70.01.000.781.000.67
2.001.752.001.60
3.002.753.002.70
4.003.704.003.80

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Studies

The molecule exhibits a notable twist at the S-N bond, which is quantified by the C-N-S-C torsion angle of -72.83 (15)°. nih.gov This twisting is a common feature in related N-arylsulfonamides and influences the relative orientation of the two aromatic rings. The dihedral angle, which describes the angle between the planes of the nitrophenyl and benzenesulfonyl rings, is 59.55 (7)°. nih.gov This significant deviation from a planar structure is a result of steric hindrance and electronic effects between the two rings and the sulfonamide bridge.

Crystallographic analysis indicates that N-(2-Nitrophenyl)benzenesulfonamide crystallizes in the monoclinic system. The space group has been identified as P2₁/c. researchgate.net The asymmetric unit contains one molecule of this compound. Detailed unit cell parameters at a temperature of 293 K are presented in Table 1. nih.gov

Table 1: Crystallographic Data for this compound

ParameterValue
FormulaC₁₂H₁₀N₂O₄S
Molecular Weight278.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.308 (2)
b (Å)6.1629 (7)
c (Å)15.285 (2)
β (°)100.80 (1)
Volume (ų)1231.4 (3)
Z4

Data obtained from single-crystal X-ray diffraction at 293 K. nih.gov

Based on the available scientific literature, there have been no specific studies reported on the polymorphism or pseudopolymorphism of this compound. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, while pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice. The absence of such studies means that currently, only one crystalline form of this compound has been characterized.

Supramolecular Interactions in the Crystalline State

The crystal structure of this compound is stabilized by a combination of intra- and intermolecular hydrogen bonds. A significant intramolecular N-H···O hydrogen bond is observed between the amide hydrogen atom and an oxygen atom of the ortho-nitro group. nih.gov This interaction forms a seven-membered ring motif, denoted as S(7). nih.gov

In addition to the intramolecular interaction, the crystal packing is influenced by intermolecular C-H···O hydrogen bonds. nih.gov These weaker hydrogen bonds link adjacent molecules, contributing to the formation of a stable three-dimensional network. Specifically, these interactions lead to the formation of S₂²(10) networks within the crystal structure. nih.gov The geometric details of the key hydrogen bond are provided in Table 2.

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

D—H···AD-HH···AD···AD—H···A
N-H···O(nitro)
C-H···O(sulfonyl)

Specific bond distances and angles for the hydrogen bonds were not explicitly provided in the abstract of the primary source. nih.gov The presence of these interactions is confirmed, with the intramolecular N-H···O bond forming an S(7) motif and intermolecular C-H···O bonds creating S₂²(10) networks.

Aromatic π-π stacking interactions are another important type of non-covalent interaction that can influence the packing of molecules with aromatic rings in the solid state. These interactions arise from the electrostatic attraction between the electron-rich π-clouds of adjacent aromatic rings. While the dihedral angle between the two benzene (B151609) rings within a single molecule is 59.55 (7)°, precluding intramolecular stacking, the potential for intermolecular π-π stacking exists. nih.gov However, the primary crystallographic report does not explicitly describe the presence or absence of significant π-π stacking interactions in the crystal packing of this compound. nih.gov The molecular arrangement appears to be predominantly governed by the hydrogen bonding network.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of significant intermolecular contact can be identified.

For instance, in the crystal structure of a related sulfonamide, (E)-N-(2-styrylphenyl)benzenesulfonamide, Hirshfeld surface analysis reveals that H···H, C···H/H···C, and O···H/H···O interactions are the major contributors to the crystal packing. nih.gov Similarly, for N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, the analysis provides a quantitative breakdown of the intermolecular contacts. nih.goviucr.org

The following table summarizes the percentage contributions of the most significant intermolecular contacts for N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, which provides insight into the types of interactions that may be expected for this compound.

Intermolecular ContactContribution (%)
O···H/H···O40.1
H···H27.5
C···H/H···C12.4
O···C/C···O6.0
O···O5.7
C···C4.9
O···N/N···O2.0
N···H/H···N1.2
S···C/C···S0.1
S···O/O···S0.1

While this data is for a more complex sulfonamide, it demonstrates the utility of Hirshfeld surface analysis in dissecting the intricate network of non-covalent interactions. A similar analysis of this compound would be expected to reveal the dominant role of interactions involving the nitro and sulfonyl groups, as well as the phenyl rings.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within N-(2-Nitrophenyl)benzenesulfonamide. These complementary methods probe the vibrational modes of the molecule, offering a unique spectral fingerprint. thermofisher.com While FTIR measures the absorption of infrared radiation, Raman spectroscopy analyzes the light scattered from a sample. thermofisher.com

Detailed Vibrational Assignments and Band Interpretation

The infrared spectrum of this compound exhibits a series of distinct bands corresponding to the various vibrational modes of its constituent atoms. Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning these experimental bands to specific molecular motions.

For a related compound, N-(2-Hydroxyphenyl)-4-toluenesulfonamide, detailed vibrational assignments have been performed using VEDA4 (Vibrational Energy Distribution Analysis). bohrium.com This type of analysis provides a quantitative measure of the contribution of different internal coordinates to each normal mode, allowing for a precise interpretation of the spectra.

Key vibrational modes for sulfonamides include stretching, bending, wagging, scissoring, rocking, and twisting of the SO2 group. mdpi.com For instance, in a similar sulfonamide structure, the S-N stretching vibration was identified at 931 cm⁻¹. mdpi.com The aromatic C-H and C-C stretching vibrations also give rise to characteristic bands in the spectrum.

Identification of Characteristic Functional Group Frequencies (e.g., SO2, NO2, NH)

The presence of the sulfonyl (SO₂), nitro (NO₂), and secondary amine (NH) functional groups in this compound gives rise to prominent and identifiable peaks in its vibrational spectra.

SO₂ Group: The sulfonyl group is characterized by two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. For a similar sulfonamide, these bands were observed at 1330 cm⁻¹ and 1157 cm⁻¹, respectively. mdpi.com Other vibrational modes for the SO₂ group, such as wagging, scissoring, rocking, and twisting, appear at lower frequencies. mdpi.com

NO₂ Group: The nitro group also displays characteristic asymmetric and symmetric stretching vibrations. These typically appear as strong bands in the regions of 1550-1500 cm⁻¹ and 1390-1300 cm⁻¹, respectively. spectroscopyonline.comresearchgate.net A scissoring vibration for the NO₂ group can also be observed around 850 cm⁻¹. spectroscopyonline.com

NH Group: The stretching vibration of the N-H bond in the sulfonamide linkage typically appears as a distinct band in the infrared spectrum. In a study of a related sulfonamide, the N-H stretch was observed at 3273 cm⁻¹. bohrium.com The position of this band can be influenced by hydrogen bonding interactions within the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and three-dimensional structure of this compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information about the chemical environment of each atom.

Proton (¹H) NMR: Chemical Shift Analysis, Spin-Spin Coupling, and Conformational Probes

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule and their relationships to one another.

Chemical Shift Analysis: The chemical shift of a proton is influenced by its local electronic environment. Protons attached to the aromatic rings of this compound will resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The exact chemical shifts are determined by the electron-withdrawing or -donating nature of the substituents on the rings. For example, the protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded and appear at the highest chemical shift. stackexchange.com The proton of the NH group in sulfonamides is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In one related compound, the N-H proton signal appeared between 7.74 and 7.76 ppm. mdpi.com

Spin-Spin Coupling: The interaction between the magnetic moments of non-equivalent neighboring protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling or J-coupling. nanalysis.comconductscience.com The magnitude of this coupling, given by the coupling constant (J) in Hertz (Hz), provides information about the number of bonds separating the coupled protons and their dihedral angle. libretexts.org For instance, adjacent protons on an aromatic ring will typically exhibit ortho, meta, and para couplings with characteristic J values, helping to assign the signals to specific positions on the rings. pharmacy180.com

Conformational Probes: ¹H NMR can be used to study the conformational preferences of the molecule in solution. researchgate.net The coupling constants between vicinal protons, for example, are related to the dihedral angle between them through the Karplus equation. By analyzing these coupling constants, it is possible to gain insights into the preferred rotational conformations around the S-N bond and the orientation of the phenyl rings.

Carbon (¹³C) NMR: Elucidation of Carbon Skeleton and Electronic Effects

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Elucidation of Carbon Skeleton: Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons typically resonate in the range of 110-160 ppm.

Electronic Effects: The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the electron-withdrawing nitro group (ipso-carbon) and the carbons at the ortho and para positions are expected to be significantly deshielded. stackexchange.com Conversely, carbons in the benzenesulfonyl ring will also show distinct chemical shifts based on their position relative to the sulfonyl group. In a para-substituted nitrobenzene (B124822) ring, carbon signals have been observed in the range of 135.66 to 144.88 ppm due to the effects of the nitro and sulfonyl groups. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides critical insights into the nature of the chromophoric systems within this compound and their interaction with the surrounding environment.

Analysis of Electronic Transitions (π-π, n-π) and Chromophoric Systems

The UV-Vis absorption spectrum of this compound is defined by the electronic transitions within its two primary chromophoric systems: the benzenesulfonyl group and the 2-nitrophenyl group. The spectrum is expected to exhibit distinct absorption bands corresponding to π-π* and n-π* transitions.

The high-energy absorption bands, typically observed in the shorter wavelength UV region (around 240-290 nm), are assigned to π-π* transitions. These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings of the molecule. For a closely related compound, ({4-nitrophenyl}sulfonyl)tryptophan, these π-π* transitions were identified at approximately 245 nm and 290 nm. nih.gov

The lower-energy absorption bands, appearing at longer wavelengths, are attributed to n-π* (non-bonding to anti-bonding) transitions. These transitions involve the promotion of non-bonding electrons, primarily from the lone pairs on the oxygen atoms of the sulfonyl (-SO₂) and nitro (-NO₂) groups, to π* antibonding orbitals of the aromatic rings. In a similar nitrophenyl-containing sulfonamide, these n-π* transitions were observed at higher wavelengths, indicating a lower energy requirement for this excitation. nih.gov The combination of the electron-withdrawing nitro group and the sulfonyl linkage creates a complex electronic system where intramolecular charge transfer (ICT) can occur from the benzenesulfonamide (B165840) moiety to the nitrophenyl ring, influencing the position and intensity of these absorption bands.

Fluorescence emission for this compound is expected to be weak or entirely quenched. Nitroaromatic compounds are well-known for their ability to quench fluorescence. This phenomenon occurs because the electron-withdrawing nitro group promotes efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), which then typically decays non-radiatively. While some sulfonamide structures are known to be fluorescent, the presence of the 2-nitro group on the phenyl ring likely dominates the excited-state deactivation pathways, preventing significant fluorescent emission. researchgate.net

Table 1: Expected Electronic Transitions for this compound
Transition TypeAssociated ChromophoreExpected Wavelength Region (nm)Description
π → πBenzene (B151609) Rings (Phenyl & Nitrophenyl)~240 - 290Excitation of electrons from π bonding orbitals to π antibonding orbitals within the aromatic systems.
n → π-NO₂ and -SO₂ Groups> 300Excitation of non-bonding electrons from oxygen lone pairs to π antibonding orbitals of the aromatic rings.

Solvent Effects on Electronic Spectra (Solvatochromism)

Solvatochromism describes the shift in the position of a compound's absorption or emission bands in response to a change in the polarity of the solvent. researchgate.net This effect is caused by differential solvation of the molecule's ground and excited electronic states. researchgate.net For this compound, the presence of highly polar functional groups (sulfonyl and nitro) and the potential for intramolecular charge transfer suggests that its electronic spectrum will be sensitive to solvent polarity.

The molecule possesses a significant dipole moment that can change upon electronic excitation. The interaction of this dipole with the dipoles of solvent molecules leads to stabilization or destabilization of the ground and excited states.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). researchgate.netnih.gov

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, polar solvents will stabilize the ground state more significantly. This increases the energy gap for the transition, causing the absorption maximum to shift to a shorter wavelength (a blue shift). researchgate.net

While specific experimental data for this compound is not available, a hypothetical study would likely show a shift in its n-π* transition band across a range of solvents with varying polarity, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Solvatochromism Data for the n-π* Transition of this compound
SolventPolarity Index (ET(30))Hypothetical λmax (nm)Expected Shift Type
n-Hexane31.0340Reference (Non-polar)
Dichloromethane40.7348Bathochromic (Red Shift)
Acetone42.2355Bathochromic (Red Shift)
Methanol55.4365Bathochromic (Red Shift)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₂H₁₀N₂O₄S. nih.gov This corresponds to a precise molecular weight of approximately 278.03 g/mol .

In a mass spectrometer, the molecule is ionized, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI) or a molecular ion [M]⁺• in electron ionization (EI). This parent ion then undergoes collision-induced dissociation, breaking into smaller, characteristic fragment ions. The fragmentation of aromatic sulfonamides is well-documented and generally involves cleavage at the C-S and S-N bonds. The presence of the nitro group introduces additional fragmentation pathways.

Key expected fragmentation patterns for this compound include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). youtube.com

Loss of Sulfur Dioxide: A characteristic fragmentation of aromatic sulfonamides is the extrusion of SO₂ (64 Da) via a rearrangement process.

Cleavage of the Sulfonamide Bond: The S-N bond is susceptible to cleavage, leading to the formation of the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141 and the 2-nitrophenylaminyl radical or its corresponding cation.

Formation of Phenyl Cation: The benzenesulfonyl cation (m/z 141) can further lose SO₂ to form the phenyl cation (C₆H₅⁺) at m/z 77.

These fragmentation pathways provide a structural fingerprint for the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₁₀N₂O₄S)
m/z (Daltons)Proposed Fragment IonFormulaFragmentation Pathway
279[M+H]⁺[C₁₂H₁₁N₂O₄S]⁺Protonated Molecular Ion
233[M+H - NO₂]⁺[C₁₂H₁₁N O₂S]⁺Loss of nitro group from the parent ion
215[M+H - SO₂]⁺[C₁₂H₁₁N₂O₂]⁺Loss of sulfur dioxide from the parent ion
141[C₆H₅SO₂]⁺[C₆H₅O₂S]⁺Cleavage of the S-N bond
138[C₆H₆N₂O₂]⁺[C₆H₆N₂O₂]⁺Protonated 2-nitroaniline (B44862) from S-N cleavage
77[C₆H₅]⁺[C₆H₅]⁺Loss of SO₂ from the benzenesulfonyl cation (m/z 141)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for investigating the molecular structure and properties of sulfonamides. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level. For related compounds, the B3LYP functional combined with a 6-31G(d,p) or higher basis set has been shown to yield results that correlate well with experimental data. nih.gov

Geometry Optimization and Prediction of Equilibrium Structures

The first step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For N-(2-Nitrophenyl)benzenesulfonamide, the key structural features are the torsion and dihedral angles that define its three-dimensional shape. A crystallographic study of the closely related 2-Nitro-N-phenyl-benzenesulfonamide revealed a significantly twisted conformation. nih.gov

The molecule is characterized by a C-N-S-C torsion angle of -72.83°, indicating a non-planar arrangement around the sulfonamide bridge. nih.gov The dihedral angle between the two benzene (B151609) rings is 59.55°. nih.gov A critical feature of the 2-nitro substitution is the formation of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the adjacent nitro group, which stabilizes this twisted conformation. nih.gov Theoretical geometry optimization using DFT would aim to reproduce these experimental values, providing bond lengths, bond angles, and dihedral angles for the equilibrium structure in the gaseous phase.

Table 1: Selected Theoretical and Experimental Geometric Parameters

Parameter Description Theoretical Value (Predicted) Experimental Value nih.gov
C-N-S-C Torsion angle defining the twist of the molecular backbone - -72.83°
Benzene-Benzene Dihedral angle between the two aromatic rings - 59.55°
N-H···O Intramolecular hydrogen bond distance - -
S-N Bond Length Length of the sulfur-nitrogen bond - -
S=O Bond Lengths Lengths of the sulfur-oxygen double bonds - -

Note: Specific theoretical values for this compound are not available in the cited literature; this table serves as a template for expected results from such a study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity and Stability

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. wikipedia.orgscispace.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.org

In sulfonamides, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often found on the electron-withdrawing group and its associated ring. For this compound, the HOMO would be expected to reside on the benzenesulfonyl moiety, while the LUMO would likely be centered on the nitrophenyl ring, particularly due to the strong electron-withdrawing nature of the nitro group. The energy of these orbitals and their gap determines the charge transfer characteristics of the molecule. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties

Property Description Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -
ΔE (HOMO-LUMO Gap) Energy gap between HOMO and LUMO -

Note: Specific FMO values for this compound are not available in the cited literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atoms of the sulfonyl (SO₂) and nitro (NO₂) groups, making them the primary sites for electrophilic interactions. researchgate.netmdpi.com The most positive potential (blue) would be expected around the amide hydrogen, highlighting its acidic nature and its involvement in hydrogen bonding. researchgate.net The aromatic rings would show a more complex potential distribution based on the substituent effects.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E²) associated with these interactions. uni-muenchen.dewisc.edu A higher E² value indicates a more significant interaction and greater stabilization of the molecule.

In sulfonamides, key NBO interactions include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* transitions). For the title compound, significant charge transfer would be expected from the lone pairs of the sulfonyl oxygen atoms to the antibonding orbitals of the sulfur-carbon and sulfur-nitrogen bonds. The intramolecular hydrogen bond between the N-H group and the ortho-nitro group would also be evident as a strong donor-acceptor interaction in the NBO analysis. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. fishersci.fr Computational methods can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). Materials with large β values are considered promising for NLO applications.

The this compound structure contains donor (amine-linked phenyl ring) and acceptor (nitrophenyl ring) moieties connected by a sulfonamide bridge. This arrangement facilitates intramolecular charge transfer (ICT), which is a prerequisite for NLO activity. nih.gov DFT calculations could quantify the hyperpolarizability of the title compound, providing insight into its potential as an NLO material.

Table 3: Calculated Non-Linear Optical (NLO) Properties

Parameter Description Predicted Value
α Mean Polarizability (esu) -
β First-order Hyperpolarizability (esu) -

Note: Specific NLO values for this compound are not available in the cited literature.

Theoretical Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the fundamental vibrational modes of a molecule. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. Theoretical calculations often require a scaling factor to better match experimental results.

For this compound, key vibrational modes would include the N-H stretching, asymmetric and symmetric stretching of the SO₂ group, and asymmetric and symmetric stretching of the NO₂ group. The aromatic C-H and C=C stretching vibrations would also be prominent. Comparing the computed spectrum with an experimental one allows for a detailed and accurate assignment of each vibrational band to a specific atomic motion.

Table 4: Prominent Vibrational Frequencies (cm⁻¹)

Vibrational Mode Description Theoretical Scaled Frequency Experimental Frequency (FT-IR/FT-Raman)
ν(N-H) N-H stretching - ~3300-3400
νₐₛ(SO₂) Asymmetric SO₂ stretching - ~1350-1370
νₛ(SO₂) Symmetric SO₂ stretching - ~1160-1180
νₐₛ(NO₂) Asymmetric NO₂ stretching - ~1520-1560
νₛ(NO₂) Symmetric NO₂ stretching - ~1345-1355

Note: Specific theoretical and comprehensive experimental spectral data for this compound are not available in the cited literature; ranges are based on typical values for these functional groups.

Theoretical NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. gaussian.com This method, often employed within the framework of Density Functional Theory (DFT), has proven effective in predicting the chemical shifts of various nuclei, including ¹H, ¹³C, and ¹⁵N. rsc.orgnih.govimist.ma

For sulfonamides and nitroaromatic compounds, theoretical prediction of NMR chemical shifts is a valuable tool. The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. gaussian.com These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). imist.ma

Studies have demonstrated a strong linear correlation between experimentally observed chemical shifts and those calculated using the DFT-GIAO approach for a diverse range of organic molecules. rsc.orgimist.ma For instance, the B3LYP functional combined with a standard basis set like 6-311G(d,p) or cc-pVDZ has shown high accuracy in these predictions. rsc.orgimist.ma The predictive power of this method is particularly useful for:

Structural Assignment: Confirming the correct regioisomer or tautomer when experimental data is ambiguous. rsc.org

Conformational Analysis: Understanding how different spatial arrangements of the molecule influence the electronic environment of the nuclei.

Solvent Effects: By incorporating implicit or explicit solvent models in the calculations, it's possible to predict how the solvent might influence the NMR spectrum.

For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts for both the nitrophenyl and benzenesulfonyl rings, as well as the ¹⁵N chemical shifts for the nitro and sulfonamide groups. The accuracy of these predictions allows for a direct comparison with experimental spectra, aiding in the definitive assignment of all signals.

Computational Studies of Reaction Mechanisms

Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the detailed study of reaction pathways and the energies associated with them.

Transition State Localization and Reaction Pathway Determination

The synthesis of this compound and its derivatives often involves electrophilic aromatic substitution reactions, such as nitration. rsc.org Computational methods are instrumental in elucidating the mechanisms of these transformations. By mapping the potential energy surface of a reaction, chemists can identify the key structures involved: reactants, intermediates, transition states, and products.

Transition state (TS) localization is a critical aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Locating the TS allows for the determination of the activation energy barrier, which is a key factor governing the reaction rate.

For a reaction like the nitration of N-phenylbenzenesulfonamide to form the 2-nitro derivative, computational studies would involve:

Modeling the Reactants: Creating accurate 3D models of N-phenylbenzenesulfonamide and the nitrating agent (e.g., the nitronium ion, NO₂⁺).

Searching for Transition States: Using algorithms to locate the transition state structure for the addition of the nitro group to the ortho position of the phenyl ring.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the reactants with the desired intermediate (the sigma complex or Wheland intermediate).

These calculations would reveal the precise geometry of the transition state, including the bond lengths and angles of the atoms involved in the bond-forming process.

Energetic Profiles and Kinetic Parameters of Transformations

Once the stationary points (reactants, transition states, intermediates, products) on the potential energy surface have been located, their relative energies can be calculated. This information is used to construct a reaction energy profile, which provides a quantitative description of the reaction's thermodynamics and kinetics.

The energetic profile for the formation of this compound would show the relative energies of:

The separate reactants.

The transition state for nitration.

The Wheland intermediate.

The transition state for deprotonation/rearomatization.

The final product.

These computational insights are crucial for understanding reaction selectivity (e.g., why the ortho-nitro product is formed) and for optimizing reaction conditions to improve yield and purity.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or DNA. nih.govresearchgate.net This method is fundamental in drug discovery and molecular biology for understanding intermolecular interactions. researchgate.net

Prediction of Ligand-Receptor Binding Modes and Interaction Potentials

Molecular docking simulations explore the possible binding orientations and conformations (poses) of a ligand within the active site of a receptor. frontiersin.org The process involves two main components: a search algorithm that generates various poses, and a scoring function that estimates the binding affinity for each pose. mdpi.com

For a compound like this compound, docking studies could be performed against various enzymes where sulfonamides are known to act as inhibitors, such as carbonic anhydrase. researchgate.net The simulation would predict the most likely binding mode of the molecule in the enzyme's active site.

The results are typically ranked based on a scoring function, which provides an estimate of the binding energy (often in kcal/mol). A lower binding energy generally indicates a more favorable and stable interaction. These predictions help to:

Identify potential biological targets for the compound.

Explain the compound's biological activity at a molecular level.

Guide the design of new derivatives with improved binding affinity and selectivity.

Table 1: Example of Molecular Docking Results for a Benzenesulfonamide (B165840) Derivative with Carbonic Anhydrase II

ParameterValue
Binding Energy (kcal/mol)-7.5
Predicted Inhibition Constant (Ki)2.8 µM
Interacting ResiduesHis94, His96, His119, Val121, Thr199, Thr200

Note: This is a representative table. Actual values would be obtained from specific docking studies.

Analysis of Specific Amino Acid Residue Interactions

A key output of molecular docking is the detailed visualization of the interactions between the ligand and the amino acid residues of the protein's binding pocket. researchgate.net These interactions are crucial for the stability of the ligand-receptor complex.

For this compound, a docking study would analyze interactions such as:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a classic hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds from residues like threonine or histidine, while the N-H group can donate a hydrogen bond. researchgate.net

Pi-Pi Stacking: The two aromatic rings (benzenesulfonyl and nitrophenyl) can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group is known to coordinate with the zinc ion in the active site.

By identifying these specific interactions, researchers can understand the structural basis for binding affinity and selectivity. This knowledge is invaluable for structure-based drug design, where modifications can be made to the ligand to enhance favorable interactions or eliminate unfavorable ones, thereby improving its therapeutic potential.

Future Research Directions and Perspectives

Development of Greener and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic routes to N-(2-Nitrophenyl)benzenesulfonamide. Traditional methods for synthesizing sulfonamides often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Future research will prioritize the adoption of green chemistry principles to mitigate these drawbacks.

A promising avenue is the expanded use of microwave-assisted synthesis . Research has demonstrated that this technique can lead to excellent yields of N-(2-nitrophenyl) benzenesulfonamides in significantly reduced reaction times. researchgate.net For instance, a facile and efficient microwave-assisted approach has been developed that yields the desired product in as little as 12 to 15 minutes with yields as high as 97%. researchgate.net This method not only accelerates the reaction but also often leads to cleaner products and reduced energy consumption.

Another key area of development is the utilization of greener and more sustainable solvents . Water, being non-toxic, non-flammable, and readily available, is an ideal medium for chemical reactions. Methodologies for sulfonamide synthesis in aqueous media are being explored and refined. Furthermore, the application of flow chemistry presents a significant opportunity for the sustainable production of this compound. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and minimized waste generation.

Future efforts will likely focus on combining these approaches, such as developing microwave-assisted flow syntheses in aqueous media, to create highly efficient and sustainable manufacturing processes for this compound and its derivatives.

Discovery of Novel Reactivity Patterns and Catalytic Applications

While the primary utility of this compound has been as a synthetic intermediate, future research is expected to uncover novel reactivity patterns and catalytic applications for the compound itself and its derivatives. The presence of the nitro group and the sulfonamide linkage provides multiple reactive sites that can be exploited in novel chemical transformations.

One area of exploration is the use of this compound in the synthesis of heterocyclic compounds. For example, it can serve as a precursor for the synthesis of benzimidazole (B57391) derivatives , which are important scaffolds in medicinal chemistry. researchgate.net The development of new catalytic systems, potentially involving transition metals, could enable more efficient and selective cyclization reactions.

Furthermore, derivatives of this compound have shown potential in modulating biological processes. For instance, certain analogues have been found to enhance peroxidase (POD) activity in response to heavy metal stress. researchgate.net This suggests that the this compound scaffold could be a valuable template for designing catalysts or probes for biological systems.

Future investigations will likely focus on:

Exploring the utility of the nitro group in various chemical transformations, such as reductions to the corresponding amine, which can then participate in a range of coupling and cyclization reactions.

Investigating the potential of the sulfonamide nitrogen to act as a directing group in C-H activation reactions, opening up new avenues for functionalizing the aromatic rings.

Developing catalytic systems where this compound or its metal complexes can act as catalysts for organic transformations.

Integration of Advanced Experimental and Computational Techniques for Deeper Mechanistic Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new reactivity. The integration of advanced experimental and computational techniques will be instrumental in achieving these deeper mechanistic insights.

Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation of intermediates and the kinetics of reactions. These experimental data are invaluable for elucidating reaction pathways.

In parallel, computational chemistry , particularly Density Functional Theory (DFT) calculations, has become a powerful tool for studying reaction mechanisms. DFT can be used to:

Calculate the geometries and energies of reactants, transition states, and products.

Determine reaction energy profiles and identify the rate-determining steps.

Predict the influence of substituents and catalysts on reaction outcomes.

For instance, computational studies on related benzenesulfonamide (B165840) derivatives have been successfully used to correlate calculated structural parameters and spectroscopic data with experimental findings, providing a comprehensive understanding of their molecular properties. Future research will increasingly apply these integrated approaches to study the synthesis and reactivity of this compound. This will enable a more rational approach to the design of experiments and the development of more efficient and selective chemical processes.

Rational Design and Synthesis of this compound Analogues with Tailored Chemical Properties for Specific Material or Synthetic Applications

The this compound scaffold provides a versatile platform for the rational design and synthesis of new molecules with tailored properties for specific applications in materials science and as synthetic intermediates. By systematically modifying the substituents on both the nitrophenyl and benzenesulfonyl rings, a wide range of analogues with fine-tuned electronic, steric, and physicochemical properties can be accessed.

One promising area is the development of novel biologically active compounds . For example, the synthesis and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives have demonstrated their potential as anticholinesterase and antioxidant agents. This highlights the potential of the benzenesulfonamide core in medicinal chemistry. Future work in this area could involve:

Synthesizing libraries of analogues with diverse substituents to establish structure-activity relationships (SAR).

Utilizing computational tools like molecular docking to predict the binding of these analogues to biological targets and guide the design of more potent compounds.

In the realm of materials science , this compound analogues could be designed to possess specific optical or electronic properties. The introduction of chromophoric or electronically active groups could lead to the development of new dyes, sensors, or electronic materials.

As synthetic intermediates , rationally designed analogues can offer advantages in terms of reactivity, selectivity, or solubility. For example, the introduction of specific functional groups could facilitate subsequent transformations or simplify purification processes.

Q & A

Q. How are computational models employed to predict toxicity profiles?

  • ADMET predictions (SwissADME, ProTox-II) estimate hepatotoxicity, mutagenicity, and cytochrome P450 inhibition. Molecular dynamics simulations (GROMACS) assess membrane permeability. Experimental validation uses zebrafish embryo assays (LC50_{50} determination) and Ames tests for mutagenic potential .

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Reactant of Route 1
Reactant of Route 1
N-(2-Nitrophenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Nitrophenyl)benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.